(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)dimethylamine oxalate
Overview
Description
(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)dimethylamine oxalate is a useful research compound. Its molecular formula is C18H22ClNO6 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.1135651 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Characterization and Chemical Properties
- Crystal Structure Analysis : Research on compounds like diethyl 2,2′-[(5-dimethylamino-1-naphthyl)sulfonylimino]diacetate reveals insights into molecular structures and intermolecular interactions, which are crucial for understanding the physical and chemical properties of naphthyl derivatives (Yong Zhang, Yuan Qu, Ting Liu, 2009).
Anticancer Activity
- Synthesis and Anticancer Evaluation : The synthesis and structural characterization of novel N-{6-(ferrocenyl) ethynyl-2-naphthoyl} amino acid and dipeptide ethyl esters have been explored, showing micromolar activity in specific cancer cell lines. This indicates the potential of naphthyl derivatives in developing new anticancer agents (A. Harry et al., 2013).
Optical and Material Applications
- Fluorescent Probes for Alzheimer’s Disease : Synthesis and optical properties of specific naphthyl derivatives have been investigated for their application as fluorescent probes for β-amyloids, demonstrating their potential in diagnosing Alzheimer’s disease (Huan-bao Fa et al., 2015).
Photoinitiators for Polymerization
- Development of Photoinitiators : N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized for use as one-component free radical photoinitiators under LEDs, showcasing their utility in photopolymerization processes, which is vital for material science and engineering applications (Jing Zhang et al., 2018).
Coordination Chemistry and Magnetic Properties
- Synthesis of Oxalate-based Compounds : Research into oxalate-bridged chains demonstrates the topological versatility and magnetic properties of bimetallic one-dimensional compounds, which is significant for developing magnetic materials and understanding metal-ligand interactions (E. Pardo et al., 2012).
Properties
IUPAC Name |
2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2.C2H2O4/c1-18(2)9-10-19-11-12-20-16-8-7-15(17)13-5-3-4-6-14(13)16;3-1(4)2(5)6/h3-8H,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHJOOYMVWNJHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC1=CC=C(C2=CC=CC=C21)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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